4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride
Übersicht
Beschreibung
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C17H25ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride, with a CAS number of 1332530-81-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its molecular formula and molar mass of approximately 324.85 g/mol. It is primarily studied for its role as a DPP-4 inhibitor, which is relevant in the management of type 2 diabetes and related metabolic disorders.
The primary mechanism of action for this compound is its inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are known to enhance the levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound may lead to:
- Increased insulin secretion in response to meals.
- Decreased glucagon release , which helps lower blood glucose levels.
- Potential cardiovascular and renal protective effects , as suggested by studies indicating that DPP-4 inhibitors can reduce urinary albumin excretion and improve renal function in diabetic patients .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of DPP-4 activity. For example, a related compound showed an IC50 value in the low micromolar range, indicating potent inhibitory effects on DPP-4 enzymatic activity .
In Vivo Studies
In vivo studies have further substantiated the pharmacological efficacy of DPP-4 inhibitors. A study involving animal models indicated that treatment with a DPP-4 inhibitor led to improved glycemic control and reduced markers of inflammation associated with metabolic syndrome . Additionally, clinical trials have shown that patients treated with DPP-4 inhibitors experience fewer cardiovascular events compared to those receiving standard care .
Safety and Toxicity
According to available data, this compound is classified as an irritant. Safety assessments indicate that while the compound is generally well tolerated, careful monitoring is required for patients with renal impairment due to potential accumulation and side effects .
Clinical Application in Diabetes Management
A notable case study involved a cohort of type 2 diabetes patients treated with a DPP-4 inhibitor similar to this compound. Over a 24-week period, patients exhibited significant reductions in HbA1c levels and improvements in fasting plasma glucose concentrations. Furthermore, there was a marked decrease in urinary albumin excretion, suggesting renal protective benefits associated with the treatment .
Cardiovascular Outcomes
Another study focusing on cardiovascular outcomes assessed the impact of DPP-4 inhibitors on heart failure patients. The results indicated a reduction in hospitalization rates for heart failure among patients receiving these agents compared to those on placebo, highlighting their potential role beyond glycemic control .
Comparative Data Table
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | DPP-4 Inhibition IC50 (µM) |
---|---|---|---|---|
This compound | 1332530-81-0 | C17H25ClN2O2 | 324.85 | Low micromolar range |
Linagliptin | 668270-12-0 | C25H28N8O2S | 582.67 | <5 |
Sitagliptin | 486460-32-6 | C16H15F6N5O | 408.31 | <10 |
Eigenschaften
IUPAC Name |
[4-(piperidin-4-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14;/h3-6,14,18H,1-2,7-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYKGWQGFJAPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.